molecular formula C19H15FN4O B2412656 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-26-0

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2412656
CAS No.: 941884-26-0
M. Wt: 334.354
InChI Key: OWMDAJIJDZOMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic small molecule built on a pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential. This compound features a 2-fluorobenzyl group at the N-6 position and a phenyl substituent at the N-1 position, which are common in the design of pharmacologically active agents. Compounds based on the pyrazolo[3,4-d]pyrimidine and pyridazinone core structures are frequently investigated as kinase inhibitors, with some derivatives demonstrating significant anti-proliferative activities against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Furthermore, pyridazinone derivatives have shown promise in antibacterial research, displaying activity against challenging pathogens such as Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The structural features of this molecule suggest potential value for researchers exploring novel therapeutic agents in oncology and infectious disease. It is also a valuable intermediate for further chemical elaboration in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMDAJIJDZOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activity and synthetic versatility.

    Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with comparable properties and applications in medicinal chemistry.

Uniqueness

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one stands out due to the presence of the 2-fluorobenzyl group, which can enhance its biological activity and selectivity. Additionally, the compound’s unique structural features make it a valuable scaffold for the development of new chemical entities with potential therapeutic applications.

Biological Activity

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H15FN2O\text{C}_{16}\text{H}_{15}\text{F}\text{N}_2\text{O}

This configuration includes a fluorobenzyl group, a methyl group, and a phenyl group attached to the pyrazolo[3,4-d]pyridazine core.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets modulates their activity, resulting in various biological effects. The exact pathways involved depend on the specific application and biological system being studied.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated effective inhibition against various human tumor cell lines such as HeLa and HCT116 .
  • Kinase Inhibition : Some studies have highlighted the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, compounds derived from similar scaffolds have exhibited IC50 values in the micromolar range against CDK2 and CDK9 .

Case Studies

  • Antitumor Activity : A study focusing on pyrazolo[3,4-d]pyridazine derivatives reported that one compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating significant selectivity towards CDK2 (265-fold over CDK9) which could lead to targeted cancer therapies .
  • Mechanistic Studies : Research involving structure-based design has shown that modifications to the pyrazolo core can enhance selectivity and potency against specific molecular targets. This strategy has resulted in improved compounds with better pharmacological profiles compared to earlier generations .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Biological Activity IC50 Values Selectivity Cell Lines Tested
CDK2 Inhibition0.36 µMHigh (265-fold over CDK9)HeLa, HCT116
AntiproliferativeVarious-A375

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions : Hydrazine derivatives react with substituted pyridazine precursors under reflux conditions in solvents like isopropanol (i-PrOH) to form the pyrazolo[3,4-d]pyridazine core .
  • Functionalization : Fluorobenzyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling may be used to attach aryl groups .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical for yield and purity. Dimethyl sulfoxide (DMSO) or ethanol are common solvents, with yields often improved by stepwise purification .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. Aromatic proton signals near δ 7.0–8.5 ppm indicate fluorobenzyl and phenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C21H17FN4O, MW 362.4 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the ketone group in the pyridazinone ring .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to verify purity >95% .

Q. What preliminary biological screening approaches are recommended to evaluate its kinase inhibitory potential?

  • In vitro kinase assays : Measure IC50 values against recombinant kinases (e.g., Plk1, p38 MAPK) using fluorescence-based ADP-Glo™ assays. ATP concentration must be standardized to avoid false negatives .
  • Cell viability assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., breast cancer MCF-7, colon cancer HCT-116) to assess antiproliferative effects. Dose-response curves (0.1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can researchers address conflicting reports regarding the compound’s potency across different kinase families?

Discrepancies often arise from:

  • Assay variability : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) or enzyme sources (recombinant vs. endogenous kinases). Standardize protocols using controls like staurosporine .
  • Structural analogs : Minor substituent changes (e.g., 2-fluorobenzyl vs. 3-fluorobenzyl) alter binding affinity. Perform molecular docking studies to compare interactions with kinase active sites .
  • Data normalization : Use Z-factor statistical analysis to validate assay robustness and minimize false positives .

Q. What structural modifications enhance the compound’s metabolic stability without compromising Plk1 inhibitory activity?

Strategies include:

  • Fluorine substitution : Introducing electron-withdrawing groups (e.g., 2-fluorobenzyl) improves metabolic resistance to cytochrome P450 enzymes while maintaining Plk1 binding (IC50 < 1 µM) .
  • LogP optimization : Replace methyl groups with polar moieties (e.g., hydroxyl or amine) to reduce hydrophobicity, enhancing aqueous solubility and pharmacokinetics .
  • Prodrug approaches : Mask the ketone group with ester prodrugs to improve oral bioavailability .

Q. What in vivo models are appropriate for validating anticancer efficacy, and how should pharmacokinetic parameters be optimized?

  • Xenograft models : Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice. Administer the compound intraperitoneally (10–50 mg/kg/day) and monitor tumor volume reduction over 21 days .
  • Pharmacokinetics (PK) : Assess plasma half-life (t1/2) and bioavailability via LC-MS/MS. Improve PK by formulating with cyclodextrin derivatives to enhance solubility .
  • Toxicity screening : Evaluate liver enzymes (ALT/AST) and body weight changes to establish a safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.